molecular formula C10H12BrNO B1279557 4-(4-Bromophenyl)morpholine CAS No. 30483-75-1

4-(4-Bromophenyl)morpholine

Cat. No. B1279557
CAS RN: 30483-75-1
M. Wt: 242.11 g/mol
InChI Key: UJTKZWNRUPTHSB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)morpholine is a chemical compound that is part of the morpholine family, characterized by the presence of a morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms. The compound is further defined by a bromophenyl group attached to the morpholine ring, which can influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of substituted morpholines, including those with a bromophenyl group, can be achieved through various synthetic routes. One such method involves a four-step synthesis from enantiomerically pure amino alcohols, where a key step is a Pd-catalyzed carboamination reaction between a substituted ethanolamine derivative and an aryl or alkenyl bromide, leading to the formation of morpholine products as single stereoisomers in moderate to good yield . This strategy also allows for the synthesis of fused bicyclic morpholines and variously disubstituted morpholines .

Molecular Structure Analysis

The molecular structure of bromophenyl morpholine derivatives can be complex, as seen in the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene. This compound crystallizes in the monoclinic space group P21/c, with the morpholine ring adopting a chair conformation and the butadiene unit not being planar, indicating that the double bonds are not fully conjugated . Similarly, the structure of 1-[(4-bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol shows that the bromophenyl ring is approximately perpendicular to the naphthalene system, with the morpholine ring in a chair conformation .

Chemical Reactions Analysis

The reactivity of bromophenyl morpholine derivatives can be explored through their involvement in various chemical reactions. For instance, the morpholine enamine from 4a-methyl-trans-decalin-2-one reacts with p-bromophenyl vinyl sulphone to yield a mixture of enamine derivatives, with the structure of the products determined by X-ray analysis and spectroscopic properties . Schiff bases of 4-(4-aminophenyl)-morpholine have been synthesized and characterized, indicating potential as antimicrobial agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl morpholine derivatives are influenced by their molecular structure. For example, the crystal structure of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a related compound, reveals dihedral angles between the benzene rings and the morpholine ring, which can affect its physical properties and biological activity . The antimicrobial activities of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds have been evaluated, demonstrating the influence of the bromophenyl morpholine structure on biological efficacy10.

Scientific Research Applications

Antibiotic Activity Modulation

4-(Phenylsulfonyl) morpholine, a related compound to 4-(4-Bromophenyl)morpholine, has been studied for its antimicrobial and modulating activity against various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida species. This research highlights the potential of morpholine derivatives in enhancing antibiotic effectiveness against multi-resistant strains (Oliveira et al., 2015).

Chemical Synthesis and Molecular Structures

The synthesis of molecules containing the morpholine group, such as 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, has been documented. This work contributes to the understanding of molecular structures involving 4-(4-Bromophenyl)morpholine derivatives and their properties (Zhao, 2012).

Safety-Catch Nitrogen Protecting Group

The 9-(4-bromophenyl)-9-fluorenyl group, which can be activated by palladium-catalyzed cross-coupling reaction with morpholine, has been developed as a novel safety-catch amine protection. This research indicates the versatility of 4-(4-Bromophenyl)morpholine in synthetic chemistry, particularly in amine protection (Surprenant & Lubell, 2006).

Cancer Phototherapy

A study on a smart near-infrared (NIR) photosensitizer with a morpholine group for cancer phototherapy shows the application of 4-(4-Bromophenyl)morpholine derivatives in the medical field. These compounds can be used for dual-modal imaging-guided synergistic photodynamic and photothermal therapy, particularly in tumor microenvironments (Tang et al., 2019).

Safety And Hazards

This compound is classified as an irritant, with hazard statements including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

properties

IUPAC Name

4-(4-bromophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKZWNRUPTHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469608
Record name 4-(4-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)morpholine

CAS RN

30483-75-1
Record name 4-(4-Bromophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenyl)morpholine
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Synthesis routes and methods I

Procedure details

A solution of 6.94 ml (134.8 mmol) of bromine in 25 ml of acetic acid is slowly added dropwise over a period of 40 min to a solution of 20 g (122.5 mmol) of N-phenylmorpholine in 170 ml of acetic acid at room temperature. After stirring at room temperature for 30 min, the reaction mixture is stirred into 750 ml of water and adjusted to pH 11 with 45% strength sodium hydroxide solution. The resulting precipitate is filtered off with suction, washed with water and dried under high vacuum. Recrystallization from ethanol results in 18.6 g (62.9% of theory) of the title compound.
Quantity
6.94 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of of morpholine (0.85 mmol, 739 mg) in dioxane (12 mL) was added 1,4-dibromobenzene (21.2 mmol, 5 g), 2-(di-t-butylphosphine)biphenyl (1.02 mmol, 304 mg), potassium t-butoxide (25.5 mmol, 2.47 g) and Pd2(dba)3 (0.254 mmol, 233 mg) The mixture was degassed under a stream of nitrogen and then heated to reflux for 20 h. The mixture was diluted with EtOAc and washed with water and brine. The organic extract was concentrated under reduced pressure and the residue was chromatographed to give the desired product.
Quantity
739 mg
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
2-(di-t-butylphosphine)biphenyl
Quantity
304 mg
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
233 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromine (10.8 g, 67.4 mmol) was added to a solution of 4-(4-morpholinyl)benzene (10.0 g, 61.3 mmol) in ethanol (100 mL) at 0° C., and the mixture was stirred for 1 hour at room temperature. Water (100 mL) was poured into the reaction mixture, which was then extracted twice with ethyl acetate. The organic layers were combined, washed with an aqueous saturated sodium hydrogencarbonate and water, then dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to obtain the title compound (10.7 g, yield 72%).
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
72%

Synthesis routes and methods IV

Procedure details

A solution of 1-bromo-4-iodobenzene (5.0 g, 18 mmol), morpholine (1.85 mL, 21 mmol), sodium tert-butoxide (2.4 g, 25 mmol), 18-crown-6 (6.6 g, 25 mmol) in THF (150 mL) was purged with Ar for 20 min, then BINAP (0.11 g, 0.18 mmol) and Pd2(dba)3 (0.16 g, 0.18 mmol) was added. The mixture turned dark after stirring at room temperature overnight. The solvent was concentrated under reduced pressure and the residue was dissolved in diethyl ether and washed with water. The organic phase was mixed with silica gel, and the solvent was evaporated to dryness. The residue was purified by silica gel column chromatography (EtOAc in hexanes 5%) to of white precipitate (250 mg, 5% yield). 1H NMR (CDCl3): 7.3 (d, 2H), 6.85 (d, 4H), 3.1 (d, 4H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0.11 g
Type
reactant
Reaction Step Two
Quantity
0.16 g
Type
catalyst
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
E Alcántar-Zavala, E Hernández-Guevara… - Bioorganic …, 2020 - Elsevier
The stereoselective synthesis and anti- Hymenolepis nana activity of six Linezolid-type compounds, obtained by chemical modification of l-Alanine, are reported in this work. The …
Number of citations: 4 www.sciencedirect.com
JB Han, T Dong, DA Vicic, CP Zhang - Organic letters, 2017 - ACS Publications
A convenient and efficient method for the construction of aryl trifluoromethyl selenoethers from the corresponding aryl halides in the presence of Ni(COD) 2 and an appropriate ligand is …
Number of citations: 57 pubs.acs.org
R Gerber, M Oberholzer… - Chemistry–A European …, 2012 - Wiley Online Library
Dichloro[bis{1‐(dicyclohexylphosphanyl)piperidine}]palladium [(P{(NC 5 H 10 )(C 6 H 11 ) 2 }) 2 PdCl 2 ] (1) is a highly active and generally applicable CC cross‐coupling catalyst. …
DH Jones - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
A possible general route to 2- and 3-tertiary aminophenothiazines is described.The reaction of 1-chloro-(3) or 2-chloro-10-methylphenothiazine (4) with sodium or lithium derivatives of …
Number of citations: 3 pubs.rsc.org
K Strohfeldt, H Müller-Bunz, C Pampillón… - Transition Metal …, 2007 - Springer
Substituted titanocenes like ansa-titanocenes, diarylmethyl-substituted and benzyl-substituted titanocenes, are known for their cytotoxic potential and they can be synthesised using 6-…
Number of citations: 6 link.springer.com
D Jiang, C Du, Z Yan, S Ge, Z Feng, L Wan… - Journal of Materials …, 2023 - pubs.rsc.org
Purely organic room temperature phosphorescence (RTP) luminogens have drawn much attention owing to their potential application in anti-counterfeiting, biological imaging and …
Number of citations: 3 pubs.rsc.org
BJ Tardiff, R McDonald, MJ Ferguson… - The Journal of Organic …, 2012 - ACS Publications
We report a diverse demonstration of synthetically useful chemoselectivity in the synthesis of di-, tri-, and tetraamines (62 examples) by use of Buchwald–Hartwig amination employing a …
Number of citations: 77 pubs.acs.org
C Zhang, ML Maddelein, RWY Sun, H Gornitzka… - European Journal of …, 2018 - Elsevier
A series of four new mononuclear cationic gold(I) complexes containing nitrogen functionalized N-heterocyclic carbenes (NHCs) was synthesized and fully characterized by …
Number of citations: 38 www.sciencedirect.com
Y Fukumoto, T Umeno, H Kuramochi… - Organic & …, 2022 - pubs.rsc.org
Herein, we report emissive aminoquinoline derivatives (TFMAQ) containing alkylmorpholine and arylmorpholine groups and their photophysical properties, acid-responsiveness, and …
Number of citations: 4 pubs.rsc.org
J Robichaud, R Oballa, P Prasit… - Journal of medicinal …, 2003 - ACS Publications
A novel series of nonpeptidic biaryl compounds was identified as potent and reversible inhibitors of cathepsin K. The P2−P3 amide bond of a known amino acetonitrile dipeptide 1 was …
Number of citations: 106 pubs.acs.org

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